

Purity analysis of commercial "Methyl 6-amino-1H-indazole-7-carboxylate"

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Compound of Interest

Compound Name:	Methyl 6-amino-1H-indazole-7-carboxylate
Cat. No.:	B1315183

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An In-depth Technical Guide to the Purity Analysis of Commercial **"Methyl 6-amino-1H-indazole-7-carboxylate"**

Executive Summary

Methyl 6-amino-1H-indazole-7-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. The purity of this starting material is paramount, as impurities can have profound effects on the yield, safety, and efficacy of the final drug product. This guide provides a comprehensive overview of the core analytical methodologies for assessing the purity of commercial-grade **Methyl 6-amino-1H-indazole-7-carboxylate**. It includes detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this document outlines a framework for impurity profiling and presents data in a structured, comparative format, adhering to industry best practices.

Potential Impurity Profile

The impurity profile of **Methyl 6-amino-1H-indazole-7-carboxylate** is intrinsically linked to its synthetic route. Common syntheses often involve the cyclization of substituted anthranilate precursors.^{[1][2]} Based on these pathways, potential impurities can be categorized as follows:

- Starting Materials and Intermediates: Unreacted precursors, such as substituted 2-aminobenzonitriles or anthranilic acids, may persist in the final product.
- By-products: Isomeric indazoles, products of incomplete cyclization, or side-reactions (e.g., over-nitration or reduction) can generate structurally similar impurities.
- Reagents and Catalysts: Residual reagents, ligands, or catalysts from the manufacturing process can be present as inorganic or organic impurities.[3][4]
- Degradation Products: The compound may degrade upon exposure to light, heat, or non-neutral pH, leading to the formation of new impurities during storage.

Core Analytical Techniques for Purity Assessment

A multi-faceted analytical approach is required for the comprehensive purity assessment of **Methyl 6-amino-1H-indazole-7-carboxylate**.

- High-Performance Liquid Chromatography (HPLC): As the primary technique for quantitative purity analysis, HPLC with UV detection is used to separate the main component from its organic impurities. The "percent area" of the main peak relative to the total peak area provides the purity value. This method is highly effective for separating aromatic compounds. [5][6]
- Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is indispensable for impurity identification.[5][7] It couples the separation power of HPLC with the mass detection capabilities of MS, allowing for the determination of the molecular weight of unknown impurities, which is the first step in their structural elucidation.[8][9]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are powerful tools for the unambiguous structural confirmation of the main component. They are also used to detect and quantify residual solvents and can help identify major impurities if their concentration is sufficient (typically $>0.1\%$).[10]
- Elemental Analysis: This technique confirms the elemental composition (C, H, N) of the compound, providing further evidence of its identity and purity against the theoretical values.

Data Presentation and Management

Consistent and clear reporting of purity data is crucial for regulatory compliance and batch-to-batch comparison. Data should be summarized in a structured format, detailing each detected component. According to ICH guidelines, any impurity present at a level greater than the reporting threshold (typically $\geq 0.05\%$) should be reported.[4][11]

Table 1: Representative Purity Analysis Data for **Methyl 6-amino-1H-indazole-7-carboxylate** (Lot No. XYZ-123)

Peak ID	Retention Time (min)	% Area (UV 254 nm)	Mass (m/z) [M+H] ⁺	Status
Main Component	8.52	99.65	192.1	-
Impurity A	6.78	0.11	176.2	Unidentified
Impurity B	7.91	0.08	206.1	Unidentified
Impurity C	9.24	0.16	192.1	Known Isomer
Total Impurities	-	0.35	-	-
Purity	-	99.65	-	-

Detailed Experimental Protocols

The following protocols are representative methods for the purity analysis of **Methyl 6-amino-1H-indazole-7-carboxylate**.

Protocol: Purity Determination by HPLC-UV

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 μ m particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Program:

- 0-2 min: 5% B
- 2-15 min: 5% to 95% B
- 15-18 min: 95% B
- 18-18.1 min: 95% to 5% B
- 18.1-22 min: 5% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- UV Detection: 254 nm.
- Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

Protocol: Impurity Identification by LC-MS

- Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.
- Chromatographic Conditions: Use the same column, mobile phases, gradient, and flow rate as described in the HPLC-UV protocol (Section 5.1).
- MS Parameters:
 - Ionization Mode: ESI Positive (ESI+).
 - Scan Range: 100 - 500 m/z.
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 120 °C.

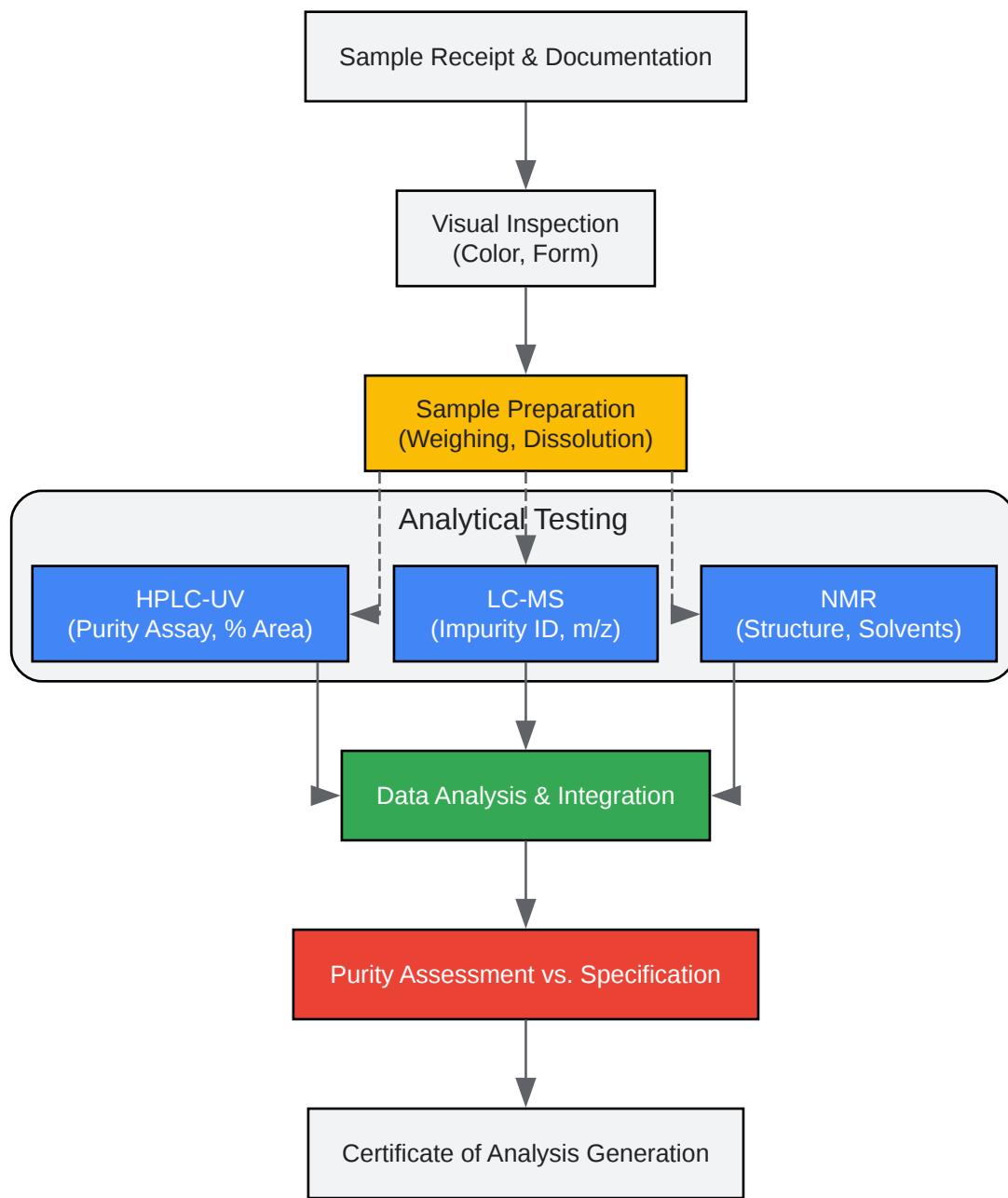
- Desolvation Temperature: 350 °C.
- Sample Preparation: Prepare the sample as described in the HPLC-UV protocol (Section 5.1).

Protocol: NMR Sample Preparation

- Sample Weighing: Accurately weigh 5-10 mg of the compound for ^1H NMR or 20-50 mg for ^{13}C NMR.[10]
- Solvent Selection: Use approximately 0.6-0.7 mL of a suitable deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆, Chloroform-d).[12][13]
- Dissolution: Place the weighed sample into a clean, dry vial. Add the deuterated solvent and gently vortex or sonicate until the sample is completely dissolved.
- Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12]
- Analysis: Cap the NMR tube, wipe it clean, and insert it into the spectrometer for analysis.

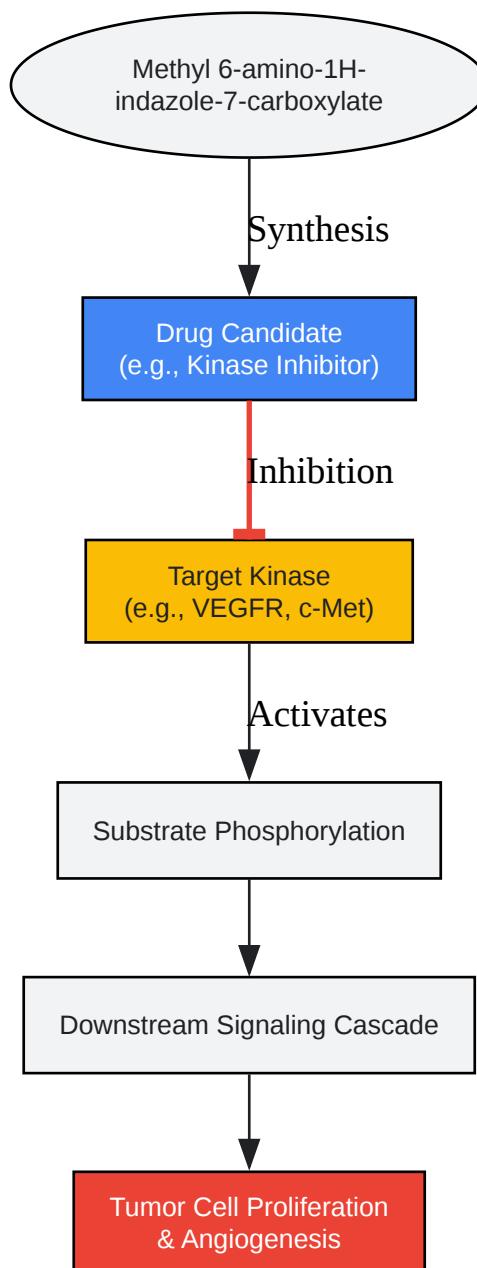
Mandatory Visualizations

The following diagrams illustrate key workflows and concepts relevant to the analysis and application of **Methyl 6-amino-1H-indazole-7-carboxylate**.



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Caption: General workflow for the purity analysis of a commercial chemical raw material.



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Caption: Hypothetical signaling pathway inhibited by a drug derived from the indazole scaffold.

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